molecular formula C22H23NO2S B3852777 N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylthio)aniline CAS No. 356075-80-4

N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylthio)aniline

Cat. No. B3852777
CAS RN: 356075-80-4
M. Wt: 365.5 g/mol
InChI Key: XEYJEESSZYMPJJ-UHFFFAOYSA-N
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Description

N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylthio)aniline, also known as BMBMA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of anilines, which are widely used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

The mechanism of action of N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylthio)aniline is not fully understood. However, it has been proposed that N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylthio)aniline exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylthio)aniline also modulates various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylthio)aniline has been shown to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity towards normal cells. N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylthio)aniline also inhibits the migration and invasion of cancer cells, thereby reducing the risk of metastasis. Furthermore, N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylthio)aniline has been shown to possess anti-inflammatory and anti-oxidant properties, which can help in reducing inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylthio)aniline has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylthio)aniline also exhibits potent anti-cancer activity against various types of cancer cells, making it a potential candidate for the development of anti-cancer drugs. However, N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylthio)aniline has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vivo studies. Furthermore, the mechanism of action of N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylthio)aniline is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylthio)aniline. One area of research is the development of novel analogs of N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylthio)aniline with improved solubility and potency. Another area of research is the investigation of the mechanism of action of N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylthio)aniline, which can help in the design of more effective anti-cancer drugs. Furthermore, the potential of N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylthio)aniline in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma can also be explored. Overall, N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylthio)aniline has great potential for the development of novel therapeutics for various diseases and warrants further investigation.

Scientific Research Applications

N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylthio)aniline has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylthio)aniline has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.

properties

IUPAC Name

N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-3-methylsulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2S/c1-24-21-12-11-18(15-23-19-9-6-10-20(14-19)26-2)13-22(21)25-16-17-7-4-3-5-8-17/h3-14,23H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYJEESSZYMPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC(=CC=C2)SC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501153879
Record name 4-Methoxy-N-[3-(methylthio)phenyl]-3-(phenylmethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline

CAS RN

356075-80-4
Record name 4-Methoxy-N-[3-(methylthio)phenyl]-3-(phenylmethoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356075-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-N-[3-(methylthio)phenyl]-3-(phenylmethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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